molecular formula C9H6F2O2 B8536977 2,4-Difluoro-3-vinylbenzoic acid CAS No. 871224-00-9

2,4-Difluoro-3-vinylbenzoic acid

Cat. No. B8536977
M. Wt: 184.14 g/mol
InChI Key: HRRIWMPGJOWSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08076367B2

Procedure details

A 4.27 ml portion of trifluoroacetic acid was added to 30 ml of dichloromethane solution containing 1.33 g of tert-butyl 2,4-difluoro-3-vinylbenzoate and stirred for 5 hours. After evaporation of the solvent, appropriate amounts of purified water and saturated sodium bicarbonate aqueous solution were added thereto and the water layer was washed with diethyl ether. The water layer was adjusted to pH 1 with 1 M hydrochloric acid aqueous solution, extracted with diethyl ether and then dried with anhydrous magnesium sulfate. After concentration, 964 mg (95%) of 2,4-difluoro-3-vinylbenzoic acid (Reference Example 6-1) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
tert-butyl 2,4-difluoro-3-vinylbenzoate
Quantity
1.33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[F:8][C:9]1[C:21]([CH:22]=[CH2:23])=[C:20]([F:24])[CH:19]=[CH:18][C:10]=1[C:11]([O:13]C(C)(C)C)=[O:12]>ClCCl>[F:8][C:9]1[C:21]([CH:22]=[CH2:23])=[C:20]([F:24])[CH:19]=[CH:18][C:10]=1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
tert-butyl 2,4-difluoro-3-vinylbenzoate
Quantity
1.33 g
Type
reactant
Smiles
FC1=C(C(=O)OC(C)(C)C)C=CC(=C1C=C)F

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, appropriate amounts of purified water and saturated sodium bicarbonate aqueous solution
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
the water layer was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=C1C=C)F
Measurements
Type Value Analysis
AMOUNT: MASS 964 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.